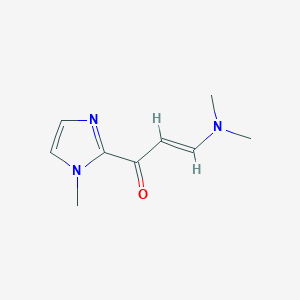
(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- (1R)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(3,5-difluorophenyl)ethan-1-ol
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring differs, which can influence the compound’s reactivity and interaction with biological targets.
- Unique Features: (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol’s specific fluorine substitution pattern may confer unique binding properties and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clave InChI |
UDCMGTBJSZKHID-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)[C@H](CN)O)F |
SMILES canónico |
C1=CC(=C(C=C1F)C(CN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)


![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)



![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)

